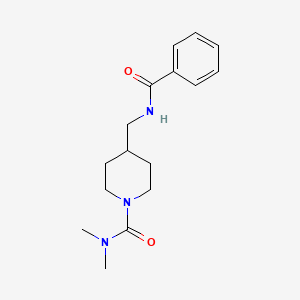

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-8-13(9-11-19)12-17-15(20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNNOHZQEAKESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of N,N-dimethylpiperidine with benzamidomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The benzamidomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxylamine, sodium azide, or potassium cyanide, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Hydroxylamine in aqueous medium, sodium azide in dimethyl sulfoxide, potassium cyanide in ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amines and other reduced forms.

Substitution: Substituted derivatives such as benzamidomethyl azide, benzamidomethyl cyanide, and benzamidomethyl hydroxylamine.

Scientific Research Applications

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds and Structural Differences:

*Estimated based on structural similarity to .

Structural Insights:

- Aromatic vs. Aliphatic Substituents: The benzamidomethyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to amino or ethyl groups .

Biological Activity

The compound 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of piperidine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, synthesis, and evaluation in various biological assays.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.30 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring substituted with a benzamidomethyl group and a carboxamide functional group, which contributes to its biological activity.

Research indicates that compounds related to piperidine derivatives, including this compound, exhibit significant biological activities such as:

- Inhibition of Anaplastic Lymphoma Kinase (ALK) : A study identified that similar piperidine carboxamides act as potent inhibitors of ALK, with an IC50 value of 0.174 μM . This inhibition suggests potential applications in treating cancers associated with ALK mutations.

- Cholinesterase Inhibition : Another study evaluated piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for some derivatives were in the low-nanomolar range, indicating strong inhibition compared to standard treatments like donepezil .

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study demonstrated that certain piperidine derivatives exhibited selective toxicity against malignant cells while sparing non-malignant cells. This selectivity was quantified using a selectivity index (SI), where compounds showed significantly higher cytotoxicity against cancer cell lines compared to normal cells .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of this compound with target proteins. These studies help elucidate the binding affinities and orientations within the active sites of relevant enzymes or receptors .

- Radical Scavenging Activity : Some derivatives have shown promising results in radical scavenging assays, indicating potential antioxidant properties which could be beneficial in neurodegenerative disease models where oxidative stress is a contributing factor .

Data Table: Biological Activities of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.